ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Tetrazole Group: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Acylation and Esterification: The final steps involve acylation to introduce the acetyl group and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential as a building block for advanced materials, such as polymers or nanomaterials, is being explored.
Biological Studies: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate: shares similarities with other pyrrole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Biological Activity
Ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate is a complex organic compound that incorporates both pyrrole and tetrazole functionalities. These structural components are known for their diverse biological activities, making this compound a candidate for pharmacological exploration.
Chemical Structure
The compound can be represented as follows:
where the tetrazole ring is particularly noted for its role in enhancing biological activity through various mechanisms.
1. Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing tetrazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain tetrazole derivatives demonstrate effective inhibition against strains of Candida albicans and Staphylococcus aureus with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .
2. Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. The presence of the tetrazole moiety contributes to the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases .
3. Analgesic Properties
Research has indicated that certain derivatives of tetrazoles possess analgesic effects comparable to established pain relievers. The mechanism is believed to involve modulation of pain pathways through interaction with opioid receptors or inhibition of pro-inflammatory cytokines .
4. Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The antiproliferative effects have been attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell division and survival .
Case Studies
A series of studies have evaluated the biological activities of various tetrazole derivatives:
Compound | Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|---|
Tetrazole A | Antibacterial | S. aureus | 2 |
Tetrazole B | Antifungal | C. albicans | 1 |
Tetrazole C | Anti-inflammatory | COX inhibition | N/A |
Tetrazole D | Analgesic | Pain models | N/A |
These findings highlight the potential of tetrazole-containing compounds in medicinal chemistry.
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19N5O3S/c1-4-26-17(25)15-11(2)16(19-12(15)3)14(24)10-27-18-20-21-22-23(18)13-8-6-5-7-9-13/h5-9,19H,4,10H2,1-3H3 |
InChI Key |
AIQXDIVCWNHJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
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